molecular formula C11H11N3 B7518902 2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile

2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile

Cat. No.: B7518902
M. Wt: 185.22 g/mol
InChI Key: HNZUZSNCWCFZCJ-UHFFFAOYSA-N
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Description

2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile is a heterocyclic compound that features a benzimidazole ring substituted with two methyl groups and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile typically involves the reaction of 1,3-dimethylbenzimidazole with acetonitrile under specific conditions. One common method includes the use of a strong base to deprotonate the benzimidazole, followed by the addition of acetonitrile to form the desired product .

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile involves its interaction with various molecular targets. In catalysis, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with cellular components, disrupting normal cellular functions and exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylimidazol-2-ylidene: Similar structure but lacks the benzimidazole ring.

    1,3-Dimesitylimidazol-2-ylidene: Contains mesityl groups instead of methyl groups.

    1,3-Di-tert-butylimidazol-2-ylidene: Features tert-butyl groups instead of methyl groups.

Uniqueness

2-(1,3-Dimethylbenzimidazol-2-ylidene)acetonitrile is unique due to its combination of the benzimidazole ring with the acetonitrile group, providing distinct electronic and steric properties that influence its reactivity and applications .

Properties

IUPAC Name

2-(1,3-dimethylbenzimidazol-2-ylidene)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-13-9-5-3-4-6-10(9)14(2)11(13)7-8-12/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZUZSNCWCFZCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=CC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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